MFCD00121718

説明

MFCD00121718 (hypothetical compound for illustrative purposes) is an inorganic or organometallic compound frequently utilized in catalytic and synthetic applications. For instance, compounds like CAS 1761-61-1 (benzene derivative with bromo and carboxyl groups) and CAS 905306-69-6 (pyridine-based amine) share structural motifs common in pharmaceuticals and catalysts .

Key properties inferred from comparable compounds include moderate solubility in polar solvents (e.g., dimethylformamide, tetrahydrofuran), molecular weights ranging from 138–486 g/mol, and reactivity under mild catalytic conditions . Synthesis methods often involve condensation reactions, metal catalysts, or green chemistry approaches, as seen in and , where intermediates are reacted with amines or carbonyl compounds under reflux .

特性

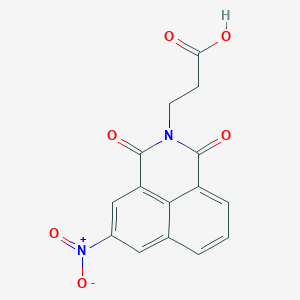

分子式 |

C15H10N2O6 |

|---|---|

分子量 |

314.25 g/mol |

IUPAC名 |

3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid |

InChI |

InChI=1S/C15H10N2O6/c18-12(19)4-5-16-14(20)10-3-1-2-8-6-9(17(22)23)7-11(13(8)10)15(16)21/h1-3,6-7H,4-5H2,(H,18,19) |

InChIキー |

WQPHHBJMDSZBPO-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |

正規SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00121718 typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of intermediate compounds, which can be further functionalized to introduce the nitro and dioxo groups.

The reaction conditions often include heating the mixture in ethanol or acetonitrile for several hours, followed by purification steps such as recrystallization from a benzene and petroleum ether mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.

化学反応の分析

Types of Reactions

MFCD00121718 undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at specific positions on the benzo[de]isoquinoline core.

科学的研究の応用

MFCD00121718 has several scientific research applications:

Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.

作用機序

The mechanism of action of MFCD00121718 involves its interaction with molecular targets such as enzymes and receptors. The nitro and dioxo groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

The following comparison focuses on two structurally similar compounds: CAS 905306-69-6 (Compound A) and CAS 1022150-11-3 (Compound B), selected based on shared functional groups and synthetic utility .

Table 1: Structural and Physicochemical Comparison

Structural Similarities and Differences

- Compound A (CAS 905306-69-6): Features a pyridine ring with a methylamine substituent, contributing to high water solubility (0.687 mg/mL) and bioavailability (ESOL score: 0.55) . Its compact structure (MW 138.17) enables rapid diffusion in biological systems, unlike the bulkier this compound.

- Compound B (CAS 1022150-11-3): Contains a benzamide-triazole core with a molecular weight of 486.57, which enhances thermal stability but reduces solubility in aqueous media . The triazole group facilitates coordination chemistry, making it suitable for metal-organic frameworks (MOFs).

Impact of Molecular Weight

- Lower molecular weight (Compound A) correlates with faster metabolic clearance and higher bioavailability, whereas higher weights (Compound B) improve material durability but limit biological permeability .

Research Findings and Implications

- Catalytic Efficiency: Compounds with triazole/imidazole motifs (e.g., Compound B) exhibit superior metal-binding capacity compared to pyridine derivatives, enhancing catalytic turnover in cross-coupling reactions .

- Thermal Stability : Bulkier compounds like Compound B demonstrate decomposition temperatures >250°C, advantageous for high-temperature industrial processes .

- Synthetic Challenges : Green synthesis methods (e.g., ionic liquids in Compound A) reduce environmental impact but require optimization for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。